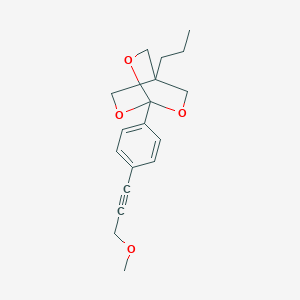

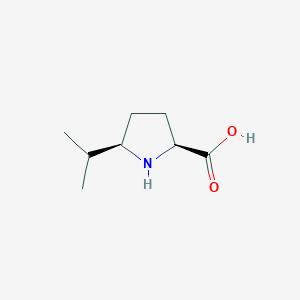

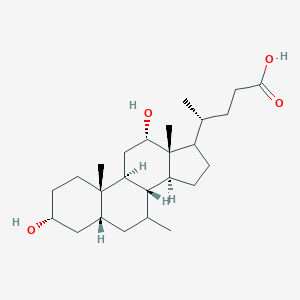

![molecular formula C15H12O4 B010126 4-[4-(メトキシカルボニル)フェニル]安息香酸 CAS No. 109963-61-3](/img/structure/B10126.png)

4-[4-(メトキシカルボニル)フェニル]安息香酸

説明

4-[4-(Methoxycarbonyl)phenyl]benzoic acid is a compound of interest due to its structural and chemical properties, which make it a candidate for various applications in materials science and organic synthesis. Its study involves detailed analysis through synthesis, crystal structure determination, and property evaluation.

Synthesis Analysis

Synthesis of compounds structurally related to 4-[4-(Methoxycarbonyl)phenyl]benzoic acid often involves condensation reactions, as seen in the synthesis of 2-methoxy-benzoic acid derivatives, which are synthesized via the condensation of specific ketones with methoxylben-zoyl chloride (Zhao et al., 2010). Another example includes the synthesis of 4-(4-phenylbutoxy) benzoic acid, achieved through multi-step reactions indicating the versatility in synthetic approaches for related compounds (Zha You-gui, 2010).

Molecular Structure Analysis

The crystal structure and molecular geometry of compounds akin to 4-[4-(Methoxycarbonyl)phenyl]benzoic acid have been characterized using X-ray diffraction, revealing insights into the arrangement and bonding within these molecules. For instance, detailed structural investigation of ethoxycarbonyl derivatives provides a foundation for understanding the molecular structure of methoxycarbonyl phenyl benzoic acids (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Research on compounds similar to 4-[4-(Methoxycarbonyl)phenyl]benzoic acid has explored their reactivity, such as the Mitsunobu reaction, which demonstrates the potential for functional group transformation and the synthesis of derivatives (Natsuko Muramoto et al., 2013). These reactions highlight the chemical versatility of the benzoic acid framework when substituted with methoxycarbonyl groups.

Physical Properties Analysis

The physical properties of related compounds, such as their crystal packing, hydrogen bonding interactions, and molecular geometry, provide insight into the behavior of 4-[4-(Methoxycarbonyl)phenyl]benzoic acid in solid-state forms. Investigations into the crystalline structure of alkoxy-benzoic acids have elucidated the impact of substituents on molecular arrangement and intermolecular interactions (Pablo A. Raffo et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors and spectral analysis, are crucial for understanding the behavior of 4-[4-(Methoxycarbonyl)phenyl]benzoic acid. Studies on related compounds, analyzing their vibrational spectroscopy and theoretical calculations, shed light on the electronic structure and potential reactivity (S. Yadav et al., 2022).

科学的研究の応用

結晶学

4-(メトキシカルボニル)安息香酸の結晶構造が研究されています . この化合物は、a = 4.8541 (19) Å、b = 5.880 (2) Å、c = 29.1938 (11) Å、β = 91.430 (5)°、V = 833.0 (5) Å^3、Z = 4、Rgt (F) = 0.0477、wRref (F2) = 0.1259、T = 296 (2) K の単斜晶系結晶構造を形成します .

合成化学

この化合物は、ジカルボン酸のエステル化によって合成されます . 市販の粗製化合物を MeOH/水 (1:1) 溶液から 2 回再結晶化し、室温で 3 日間ゆっくりと蒸発させることで、無色の板状結晶が得られました .

抗腫瘍剤合成

この化合物は、抗腫瘍剤ベキサロテンの合成の中間体として使用されます . ベキサロテンは、レチノイン酸受容体ではなくレチノイドX受容体に特異的に選択的なレチノイドであり、皮膚T細胞リンパ腫の治療に使用されます。

スーパーファイバー材料合成

この化合物は、スーパーファイバー材料であるポリ(p-フェニレンベンゾチアゾール) (PBO) の合成にも使用されます . PBO は、高強度と弾性率、優れた熱安定性、良好な難燃性、良好な耐薬品性を備えているため、さまざまな用途で利用されている高性能有機繊維です。

微生物増殖のエネルギー源

同様の化合物である 4-メトキシ安息香酸は、ノカルジア属細菌の培養物における炭素源とエネルギー源の唯一の供給源です。 DSM 1069 . これは、バイオテクノロジーや環境科学における潜在的な用途を示唆しています。

電気化学

4-メトキシ安息香酸は、サイクリックボルタンメトリーを使用して、金電極上に異なる自己組織化単分子層を形成することにより、溶液中のシトクロムcの酸化と還元に用いられました . これは、バイオ電気化学およびセンサー開発における潜在的な用途を示しています。

特性

IUPAC Name |

4-(4-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKHRLCRYVOFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558004 | |

| Record name | 4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109963-61-3 | |

| Record name | 4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(methoxycarbonyl)phenyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

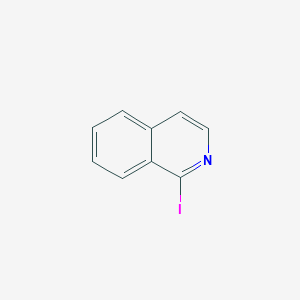

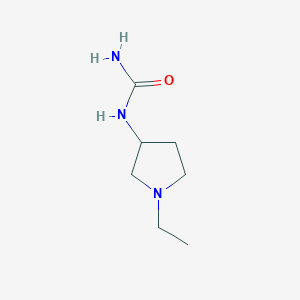

![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)

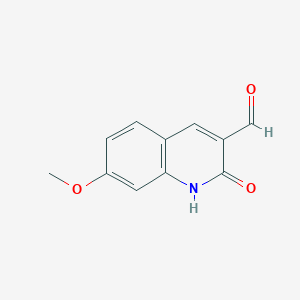

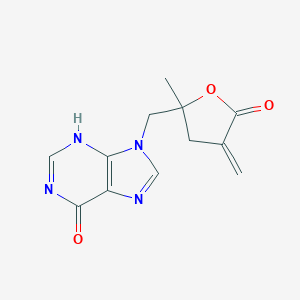

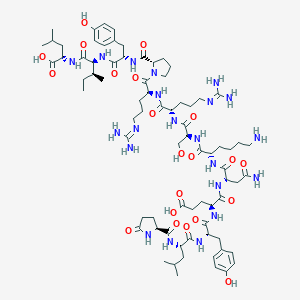

![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)

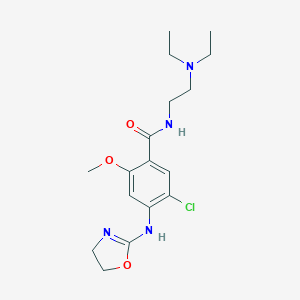

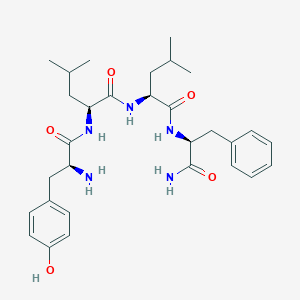

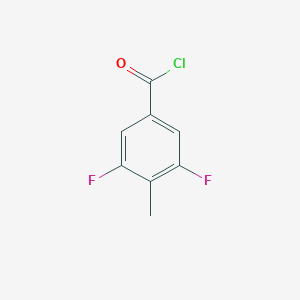

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)